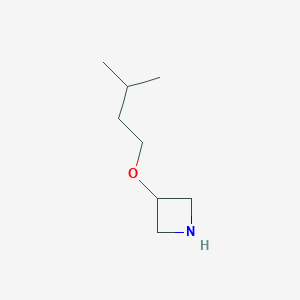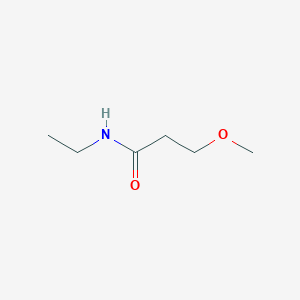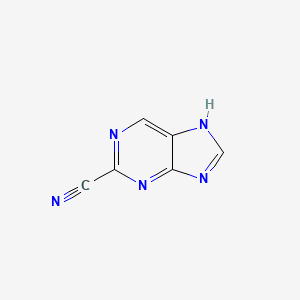![molecular formula C8H8N2 B11922922 7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)
7-Methylpyrrolo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains a fused pyrrole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a domino ring-closure followed by a retro Diels-Alder protocol has been reported for the preparation of pyrrolo[1,2-a]pyrimidine enantiomers . This method involves the use of 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions to form the desired product.
Another method involves the use of transition-metal-free strategies, where the pyrrole ring is cross-coupled with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then treated with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
7-Methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism by which 7-Methylpyrrolo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, some derivatives of pyrrolo[1,2-a]pyrimidine have been shown to inhibit certain enzymes or receptors, leading to their biological effects .
Comparison with Similar Compounds
7-Methylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: This compound has a similar fused ring system but contains a pyrazine ring instead of a pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine: This is another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
7-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-5-8-9-3-2-4-10(8)6-7/h2-6H,1H3 |
InChI Key |
VTBJXDNYMFCEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)





![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)





